N-(5-Bromo-2-methylphenyl)acetamide
Overview
Description
N-(5-Bromo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 5-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Bromo-2-methylphenyl)acetamide can be synthesized through the reaction of 5-bromo-2-methylaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:
[ \text{5-Bromo-2-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields a phenol derivative.
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the amide group can yield an amine.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-Bromo-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)acetamide
- N-(2-Iodo-4-methylphenyl)acetamide
- 2-Bromo-N-(3-methylphenyl)acetamide
Uniqueness
N-(5-Bromo-2-methylphenyl)acetamide is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring. This positioning can influence its reactivity and binding properties, making it distinct from other similar compounds.
Biological Activity
N-(5-Bromo-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of the aromatic ring and an acetamide functional group. This structural configuration is crucial for its biological activity. The molecular formula is , and its molecular weight is approximately 244.09 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially impacting cancer cell proliferation and survival.
- Receptor Interaction : Its structure allows it to interact with various receptors, which can modulate physiological responses.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound might also exhibit such effects against bacterial and fungal strains.
Anticancer Properties
Research indicates that compounds similar to this compound can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML). A study demonstrated that small molecules could stimulate differentiation in AML cell lines, suggesting potential therapeutic applications for this compound .
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its reactivity, potentially increasing its antimicrobial efficacy .
Case Studies and Research Findings
-
Antitumor Activity :
- A study explored several acetamide derivatives, including those with bromine substitutions. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies .
- Antimicrobial Screening :
- Pharmacokinetic Studies :
Data Tables
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKOFDCUTVQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557771 | |
Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-10-3 | |
Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116436-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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